N1-(isoxazol-3-yl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide
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Overview
Description
N1-(isoxazol-3-yl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience.
Scientific Research Applications
N1-(isoxazol-3-yl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation. In drug discovery, it has been used as a scaffold for the development of new drugs targeting various diseases such as Parkinson's disease and Alzheimer's disease. In neuroscience, it has been shown to modulate the activity of ion channels, making it a potential candidate for the treatment of neurological disorders such as epilepsy.
Mechanism of Action
The mechanism of action of N1-(isoxazol-3-yl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide involves the modulation of ion channels, particularly the voltage-gated sodium channels (VGSCs). It has been shown to selectively inhibit the activity of VGSCs, leading to the suppression of neuronal excitability and the reduction of pain and inflammation.
Biochemical and Physiological Effects:
N1-(isoxazol-3-yl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide has been shown to have significant biochemical and physiological effects. In vitro studies have shown that it selectively inhibits the activity of VGSCs, leading to the suppression of neuronal excitability. In vivo studies have shown that it has anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using N1-(isoxazol-3-yl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide in lab experiments include its selectivity for VGSCs, its anti-inflammatory and analgesic effects, and its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. The limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the study of N1-(isoxazol-3-yl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide. These include:
1. Further studies to fully understand its mechanism of action and potential side effects.
2. Development of new drugs based on its scaffold for the treatment of various diseases such as Parkinson's disease and Alzheimer's disease.
3. Investigation of its potential applications in other fields such as oncology and immunology.
4. Development of new synthetic routes for its synthesis to improve its yield and purity.
5. Investigation of its potential as a tool for the study of ion channel function and neuronal excitability.
Synthesis Methods
The synthesis of N1-(isoxazol-3-yl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide involves the reaction of isoxazole-3-carboxylic acid with N-hydroxysuccinimide (NHS) and N,N'-dicyclohexylcarbodiimide (DCC) to form the NHS ester intermediate. The intermediate is then reacted with 1-amino-adamantane-2-methanol to form the final product.
properties
IUPAC Name |
N-[(2-methoxy-2-adamantyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-23-17(12-5-10-4-11(7-12)8-13(17)6-10)9-18-15(21)16(22)19-14-2-3-24-20-14/h2-3,10-13H,4-9H2,1H3,(H,18,21)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYYHDQHHYVXSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)CNC(=O)C(=O)NC4=NOC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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